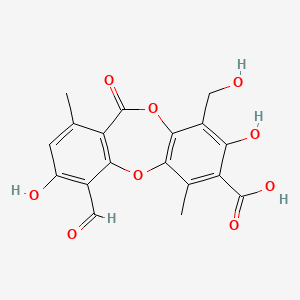
Protocetraric acid
Overview
Description
Protocetraric acid is a secondary metabolite predominantly found in lichens, which are symbiotic organisms composed of fungi and algae or cyanobacteria. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties .
Mechanism of Action
Target of Action
Protocetraric acid is a lichen secondary metabolite that has been found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease . The 3CL protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents .
Mode of Action
This compound acts as a slow-binding inactivator of the 3CL protease . It forms a stable covalent adduct with the enzyme, acting as a competitive inhibitor . The catalytic Cys145 of the 3CL protease makes a nucleophilic attack on the carbonyl carbon of the cyclic ester common to this compound, forming a stably acyl-enzyme complex .
Biochemical Pathways
This compound affects the biochemical pathway of the SARS-CoV-2 virus by inhibiting the 3CL protease, an enzyme crucial for the replication of the virus . By inhibiting this enzyme, this compound disrupts the life cycle of the virus, preventing its replication and spread .
Pharmacokinetics
Its inhibitory efficiency (kinact / ki) against the 3cl protease is about 3 × 10^-5 s^-1 µm^-1
Result of Action
The inhibition of the 3CL protease by this compound results in a decrease in the viability of the SARS-CoV-2 virus . This could potentially lead to a decrease in viral load and severity of disease in infected individuals .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that lichens, the natural source of this compound, are known to thrive in a wide range of habitats, suggesting that the compound may be relatively stable under various environmental conditions .
Biochemical Analysis
Biochemical Properties
Protocetraric acid plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of the SARS-CoV-2 3CL protease, demonstrating slow-binding inactivation properties . The compound interacts with enzymes such as the 3CL protease by forming a stable covalent adduct, which inhibits the enzyme’s activity . Additionally, this compound has shown moderate inhibitory activity against human pathogenic microbes, including Salmonella typhi and Trichophyton rubrum .
Cellular Effects
This compound influences various cellular processes. It has been observed to increase intracellular calcium levels and reduce tumor cell viability . The compound also affects cell proliferation, particularly in cancer cells, by inducing apoptosis and inhibiting cell migration . Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory activation of leukocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a competitive inhibitor of the SARS-CoV-2 3CL protease by forming a stable acyl-enzyme complex with the catalytic cysteine residue . This interaction prevents the protease from processing viral polyproteins, thereby inhibiting viral replication . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its efficacy may decrease with prolonged exposure to high temperatures or light, leading to potential degradation . Long-term studies have indicated that this compound can sustain its antimicrobial and anticancer activities in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without notable toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and oxidative stress . Studies have shown that this compound’s hepatoprotective effects are dose-dependent, with optimal efficacy observed at moderate doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the polyketide pathway . This pathway involves the synthesis of polyketides from acetyl-CoA and malonyl-CoA, leading to the formation of various secondary metabolites . This compound interacts with enzymes such as polyketide synthases, which facilitate its biosynthesis and subsequent biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with cellular membranes and its ability to penetrate lipid bilayers . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for this compound’s role in modulating cellular processes and exerting its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protocetraric acid can be isolated from lichens through various extraction methods. One common approach involves the use of organic solvents such as methanol or ethanol to extract the compound from lichen thalli. The extract is then subjected to chromatographic techniques for purification .
Industrial Production Methods: advancements in biotechnological methods, such as the use of fungal cultures, may offer potential for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Protocetraric acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied biological effects.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: Used as a model compound for studying lichen metabolites and their chemical properties.
Biology: Investigated for its role in lichen physiology and ecology.
Medicine: Demonstrated cardioprotective, antioxidant, and anti-inflammatory effects, making it a candidate for developing therapeutic agents
Comparison with Similar Compounds
Protocetraric acid shares similarities with other lichen-derived compounds, such as:
Fumarthis compound: A derivative of this compound, known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific combination of biological activities, particularly its cardioprotective effects, which are not as prominent in other similar compounds .
Properties
IUPAC Name |
10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXMONAUSQZPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197633 | |
| Record name | Protocetraric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-51-0 | |
| Record name | Protocetraric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protocetraric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protocetraric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


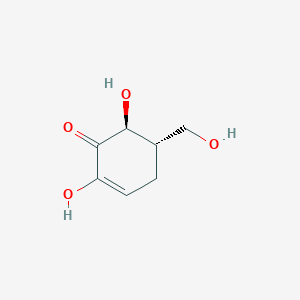

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)

![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
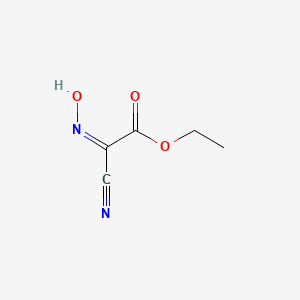
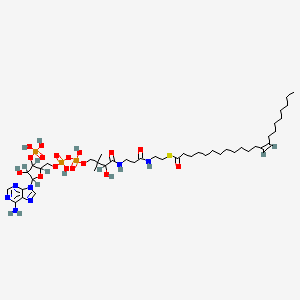
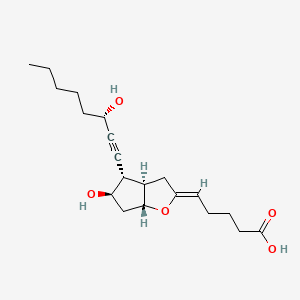
![6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid](/img/structure/B1234926.png)




